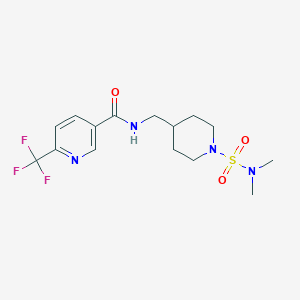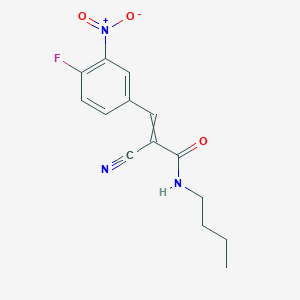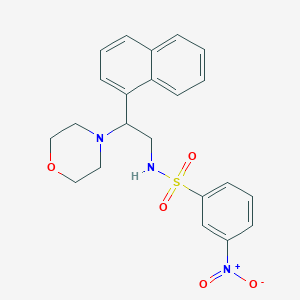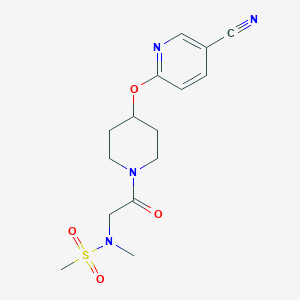
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as CFPU, is a small molecule inhibitor that has been widely used in scientific research. CFPU is a potent and selective inhibitor of a specific protein kinase, which plays a critical role in various cellular processes.
Mécanisme D'action
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a potent and selective inhibitor of protein kinase. Protein kinase plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea binds to the ATP-binding site of protein kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to have significant biochemical and physiological effects. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea also suppresses tumor growth in animal models. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several advantages as a tool for scientific research. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a potent and selective inhibitor of protein kinase, which allows for the specific inhibition of the target protein. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is also relatively easy to synthesize, which makes it readily available for research. However, 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has some limitations as well. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has poor solubility in water, which limits its use in some experiments. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea also has a short half-life, which requires frequent dosing in animal models.
Orientations Futures
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has significant potential for future research. One future direction is to investigate the role of protein kinase in other diseases, such as metabolic disorders and autoimmune diseases. Another future direction is to develop more potent and selective inhibitors of protein kinase. Additionally, the development of new delivery methods for 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea could improve its efficacy and reduce its limitations.
Conclusion
In conclusion, 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a potent and selective inhibitor of protein kinase, which has been widely used in scientific research. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea inhibits the proliferation of cancer cells, induces apoptosis, and suppresses tumor growth in animal models. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea also has anti-inflammatory effects and has been used to study the role of protein kinase in various diseases. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several advantages as a tool for scientific research, but also has some limitations. Future research on 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea could lead to new insights into the role of protein kinase in disease and the development of new therapies.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves several steps, including the condensation of 3-chloro-4-fluoroaniline and 2-(6-methylpyridazin-3-ylamino)ethylamine, followed by the reaction with isocyanate. The final product is obtained after several purification steps. The purity and yield of 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been used extensively in scientific research as a tool to investigate the role of protein kinase in various cellular processes. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has also been used to study the role of protein kinase in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5O/c1-9-2-5-13(21-20-9)17-6-7-18-14(22)19-10-3-4-12(16)11(15)8-10/h2-5,8H,6-7H2,1H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAOUAZXCNACJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)
![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2765059.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2765066.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2765067.png)

![2-(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2765070.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2765071.png)
![2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B2765072.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2765073.png)
